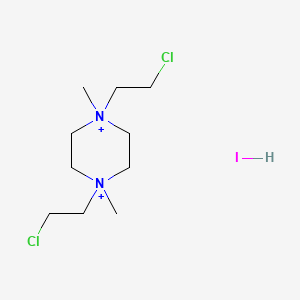![molecular formula C8H7F3N2O B13755047 (E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethoxy group attached to a benzylidene hydrazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(4-(Trifluoromethoxy)benzaldehyde): A precursor in the synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine.
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazone: A reduced form of the compound.
(E)-(4-(Trifluoromethoxy)benzylidene)amine: A derivative with an amine group instead of a hydrazine moiety
Uniqueness
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H7F3N2O |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-5H,12H2/b13-5+ |
Clé InChI |
TZEDZYNIFOOZKA-WLRTZDKTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=NN)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



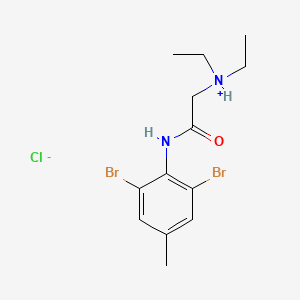
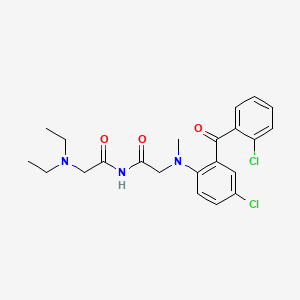

![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)



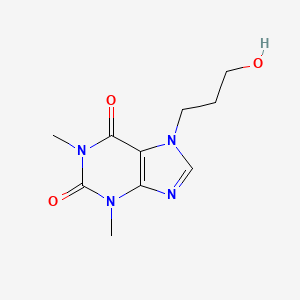
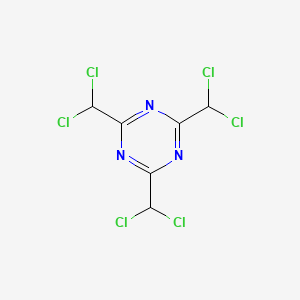

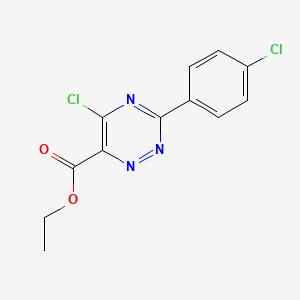
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
